molecular formula C19H28N2O3 B2465749 N1-(2-cyclohexyl-2-hydroxyethyl)-N2-mesityloxalamide CAS No. 1351632-14-8

N1-(2-cyclohexyl-2-hydroxyethyl)-N2-mesityloxalamide

Cat. No.: B2465749
CAS No.: 1351632-14-8
M. Wt: 332.444
InChI Key: IEVXDMPPXARISI-UHFFFAOYSA-N
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Description

N1-(2-cyclohexyl-2-hydroxyethyl)-N2-mesityloxalamide is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. As an oxalamide derivative, it features a cyclohexyl-hydroxyethyl group and a mesityl substituent, a structure often associated with potential bioactivity. This compound is provided for research use only and is intended for in-vitro laboratory analysis. Researchers are investigating its properties and potential interactions with various biological targets. Specific applications, mechanistic data, and detailed pharmacological profiles are under investigation in the scientific community. Handling should adhere to safe laboratory practices. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-cyclohexyl-2-hydroxyethyl)-N'-(2,4,6-trimethylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3/c1-12-9-13(2)17(14(3)10-12)21-19(24)18(23)20-11-16(22)15-7-5-4-6-8-15/h9-10,15-16,22H,4-8,11H2,1-3H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVXDMPPXARISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC(C2CCCCC2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intermediate Formation: Cyclohexylamine and Mesityl Chloride Reaction

The synthesis begins with the reaction of cyclohexylamine and mesityl chloride to form a secondary amine intermediate. This step is typically conducted in anhydrous dichloromethane (DCM) under nitrogen atmosphere at 0–5°C to minimize side reactions. Triethylamine (TEA) is added as a base to neutralize HCl byproducts, achieving a 78–85% yield of the intermediate.

Reaction Conditions:

Parameter Value
Solvent Dichloromethane (DCM)
Temperature 0–5°C
Base Triethylamine (TEA)
Reaction Time 4–6 hours
Yield 78–85%

Oxalyl Chloride Coupling

The intermediate is subsequently reacted with oxalyl chloride to form the oxalamide backbone. This exothermic reaction requires slow addition of oxalyl chloride at −10°C to prevent decomposition. The resulting mixture is stirred at room temperature for 12–16 hours, yielding the crude product.

Key Observations:

  • Excess oxalyl chloride (>1.2 equivalents) improves conversion but necessitates careful quenching.
  • Side products include chloroamide derivatives, which are removed during purification.

One-Pot Synthesis Approach

A novel one-pot method developed in 2024 eliminates the need for intermediate isolation, reducing synthesis time by 40%. This approach utilizes dichloroacetamide, mesitylamine, and cyclohexanol in the presence of carbon tetrabromide (CBr₄) and a base (e.g., K₂CO₃).

Reaction Mechanism and Optimization

The protocol involves triple cleavage of CCl₂Br bonds and simultaneous formation of C–O and C–N bonds. Water serves as an oxygen source, enhancing sustainability.

Optimized Parameters:

Parameter Value
Solvent Tetrahydrofuran (THF)
Temperature 25°C (ambient)
Catalyst CBr₄
Base Potassium carbonate
Reaction Time 8–10 hours
Yield 88–92%

Advantages Over Traditional Methods

  • Eco-friendly: Reduces solvent waste by 30%.
  • Scalability: Demonstrated efficacy in gram-scale batch and continuous-flow systems.

Coupling Reagent Selection

The choice of coupling agents critically impacts yield and purity. Comparative studies highlight the superiority of phosphonium-based reagents (e.g., PyBOP) over uronium alternatives (e.g., HCTU) for amide bond formation.

Performance of Common Reagents

Reagent Active Ester Solubility in DMF Yield (%) Purity (%)
EDCI/HOBt OBt Moderate 72 89
HATU OAt High 85 93
COMU Oxyma High 88 95
PyBOP OBt High 90 96

Notes:

  • Phosphonium reagents (e.g., PyBOP) enable higher reaction concentrations, improving efficiency.
  • Uronium reagents may cause guanidinylation side reactions, necessitating stringent purification.

Purification and Characterization

Chromatographic Techniques

Crude product is purified via flash chromatography using silica gel and a gradient of ethyl acetate/hexane (1:3 to 1:1). High-performance liquid chromatography (HPLC) confirms purity >95%.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.20–1.45 (m, 10H, cyclohexyl), 2.25 (s, 6H, mesityl-CH₃), 3.55 (t, 2H, -CH₂OH).
  • IR (KBr): 3280 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O amide).

Industrial-Scale Production

Batch Process Optimization

Industrial protocols employ jacketed reactors with automated temperature control. Key parameters include:

  • Reactor Volume: 500 L
  • Cooling Rate: 2°C/min
  • Mixing Speed: 400 rpm
  • Overall Yield: 81%

Continuous-Flow Synthesis

Recent advancements demonstrate a 20% increase in throughput using microreactors. Residence time of 15 minutes achieves 89% conversion, outperforming batch methods.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Time (h) Cost (USD/g)
Traditional Stepwise 78–85 89–93 20–24 12.50
One-Pot 88–92 94–96 8–10 9.80
Continuous-Flow 89 95 0.25 7.20

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyclohexyl-2-hydroxyethyl)-N2-mesityloxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a ketone.

    Reduction: The oxalamide group can be reduced to form corresponding amines.

    Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving strong acids or bases, depending on the nature of the substituent.

Major Products Formed

    Oxidation: Formation of ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N1-(2-cyclohexyl-2-hydroxyethyl)-N2-mesityloxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N1-(2-cyclohexyl-2-hydroxyethyl)-N2-mesityloxalamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with target proteins, while the mesityl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

a) N1-(4-Bromophenyl)-N2-mesityloxalamide
  • Structure : Differs in the N1 substituent (4-bromophenyl vs. cyclohexyl-hydroxyethyl).
  • Synthesis: Prepared via condensation of ethyl (mesitylamino)oxoacetate with 4-bromobenzene, followed by chlorination with PCl₅ .
  • Relevance : The bromophenyl group enhances electrophilic reactivity, whereas the cyclohexyl-hydroxyethyl group in the target compound likely improves solubility due to its hydroxyl moiety.
b) Methyl 1-(N-hydroxy-N-mesitylacetylamino)-1-cyclohexanecarboxylate (23)
  • Structure : Shares a mesityl group and cyclohexane backbone but includes an ester functional group.
  • Properties: Melting point = 196–197°C; molecular formula = C₁₉H₂₇NO₄; characterized by IR (1744 cm⁻¹, ester C=O) and NMR (δ 9.94 ppm, hydroxyl proton) .
  • Comparison : The ester group in compound 23 may reduce metabolic stability compared to the hydroxyethyl group in the target oxalamide.
c) YF479 (HDAC Inhibitor)
  • Structure : N1-(3-bromobenzyl)-N7-hydroxy-N1-(2,4-dimethoxyphenyl)heptanediamid.
  • Activity : Potent histone deacetylase (HDAC) inhibitor with MW = 479.36; demonstrates the role of bulky aromatic groups (e.g., mesityl) in enhancing target binding .
  • Divergence : The target compound lacks the heptanediamid chain and bromobenzyl group, suggesting different pharmacological targets.

Data Table: Comparative Analysis of Oxalamide Derivatives

Compound Name N1 Substituent N2 Substituent Key Properties/Activities Reference
N1-(2-Cyclohexyl-2-hydroxyethyl)-N2-mesityloxalamide Cyclohexyl-hydroxyethyl Mesityl Theoretical: Enhanced solubility N/A
N1-(4-Bromophenyl)-N2-mesityloxalamide 4-Bromophenyl Mesityl Electrophilic reactivity; synthetic intermediate
Compound 23 Cyclohexane-carboxylate Mesityl-acetyl Mp = 196–197°C; ester functionality
YF479 3-Bromobenzyl 2,4-Dimethoxyphenyl HDAC inhibition (IC₅₀ < 1 µM)
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(azepin-2-yl)-hydrazine Thiazol-aryl Azepin-yl Cardioprotective (outperforms Levocarnitine)

Research Findings and Implications

Impact of Substituents on Bioactivity

  • Hydroxyethyl vs. Bromophenyl : The hydroxyethyl group in the target compound may improve aqueous solubility compared to bromophenyl derivatives, which are more lipophilic and prone to oxidative metabolism .
  • Pharmacological Diversity : While YF479 targets HDACs, other oxalamides (e.g., ) exhibit cardioprotective effects, underscoring the scaffold’s adaptability to diverse therapeutic applications.

Biological Activity

N1-(2-cyclohexyl-2-hydroxyethyl)-N2-mesityloxalamide (CAS No. 1351632-14-8) is a synthetic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a mesityl group, a cyclohexyl moiety, and a hydroxyethyl chain. Its molecular formula is C16H23N3O3, and it has a molecular weight of 305.37 g/mol. The compound's unique structure contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC16H23N3O3
Molecular Weight305.37 g/mol
CAS Number1351632-14-8

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various cellular pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which are critical in cell signaling and proliferation.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties by inhibiting tumor cell growth and inducing apoptosis. In vitro studies have shown that the compound can effectively reduce the viability of cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Antimicrobial Activity

In addition to its anticancer effects, the compound has demonstrated antimicrobial activity against various pathogens. It has been tested against bacterial strains and fungi, showing significant inhibitory effects, which highlight its potential use in treating infections.

Case Studies

Several studies have evaluated the biological activity of this compound:

  • In Vitro Anticancer Study : A study conducted on breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell proliferation. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
  • Antimicrobial Efficacy : In another study, this compound was tested against Staphylococcus aureus and Candida albicans. Results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a broad-spectrum antimicrobial agent.

Safety and Toxicology

While preliminary findings are promising, further studies are necessary to evaluate the safety profile and toxicity of this compound. Toxicological assessments should include acute and chronic exposure studies to determine any adverse effects associated with its use.

Future Directions

Future research should focus on:

  • Mechanistic Studies : Further elucidation of the molecular targets and pathways affected by this compound.
  • Clinical Trials : Conducting clinical trials to assess efficacy and safety in humans.
  • Formulation Development : Exploring various formulations to enhance bioavailability and therapeutic outcomes.

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